Molecular structure and properties of 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene
Molecular structure and properties of 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene
Topic: Molecular structure and properties of 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene Content Type: Technical Dossier / Synthetic & Property Guide Audience: Researchers in Organic Electronics (OLEDs), Coordination Chemistry, and Materials Science.
Executive Summary
1,4-bis-[5'-Nitropyridin-2'-yl]phenylene is a rigid, electron-deficient
Primary utility lies in two domains:
-
Organic Electronics: As an n-type semiconductor or Electron Transport Material (ETM) due to its low-lying LUMO orbitals stabilized by the nitro groups.
-
Coordination Chemistry: As a ditopic ligand for Metal-Organic Frameworks (MOFs), where the nitro groups provide secondary interaction sites or pore-functionalization to enhance gas sorption selectivity (e.g., for
).
Molecular Architecture & Structural Logic
Structural Components
The molecule consists of three aromatic rings linked by C-C single bonds. The connectivity is specific:
-
Central Unit: 1,4-Phenylene (benzene ring connected at para positions).
-
Terminal Units: 5-Nitropyridine connected at the C2 position.
Conformational Analysis
Unlike fused ring systems (e.g., anthracene), this molecule possesses rotational freedom around the inter-ring bonds. However, steric interactions dictate the ground-state geometry.
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Steric Clash: The ortho hydrogens of the central phenyl ring interact with the H3 protons of the pyridine rings.
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Torsion Angle: To relieve this steric strain, the pyridine rings typically twist out of coplanarity with the central benzene ring. Density Functional Theory (DFT) calculations and crystallographic data for analogous 1,4-bis(2-pyridyl)benzenes suggest a torsion angle of 20°–35° in the ground state.
-
Planarity in Solid State: In crystal packing, intermolecular
- stacking forces or coordination to metal centers can force the molecule into a near-planar conformation, extending the conjugation length.
Symmetry
The molecule belongs to the
Synthetic Protocol: Double Suzuki-Miyaura Coupling
The most robust route to 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene is the palladium-catalyzed cross-coupling of 1,4-phenylenediboronic acid with 2-bromo-5-nitropyridine . This convergent synthesis builds the tricyclic core in a single step.
Retrosynthetic Diagram (DOT Visualization)
Figure 1: Convergent synthesis via double Suzuki-Miyaura coupling.
Experimental Procedure
Note: This protocol is adapted from standard procedures for electron-deficient pyridine couplings [1, 2].
Reagents:
-
1,4-Phenylenediboronic acid: 1.0 mmol (165.8 mg)
-
2-Bromo-5-nitropyridine: 2.2 mmol (446.6 mg) [Slight excess ensures complete dicoupling]
-
Catalyst:
(5 mol%) or (better for sterically hindered/deficient substrates). -
Base:
(2M aqueous solution, 3.0 mL). -
Solvent: Toluene:Ethanol (4:1 v/v, 15 mL).
Step-by-Step Workflow:
-
Degassing: Combine the boronic acid, bromopyridine, and solid catalyst in a Schlenk flask. Evacuate and backfill with Argon (
) three times. This is critical as poisons the Pd(0) species. -
Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH) and the aqueous base via syringe under
flow. -
Reflux: Heat the mixture to 90–100°C with vigorous stirring for 24–48 hours. The reaction mixture will likely darken, and a precipitate may form as the oligomer is less soluble than the starting materials.
-
Work-up: Cool to room temperature. Pour the mixture into water (100 mL).
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Filtration: Since the product is rigid and likely poorly soluble, filter the precipitate. Wash sequentially with water (to remove inorganic salts), methanol, and cold diethyl ether.
-
Purification:
-
Method A (Recrystallization): Hot DMSO or DMF, followed by slow cooling.
-
Method B (Sublimation): For electronic grade purity, gradient sublimation under high vacuum (
Torr) is recommended.
-
Self-Validating Checkpoint:
-
TLC: Monitor the disappearance of 2-bromo-5-nitropyridine (
in 1:1 Hex/EtOAc). The product will likely stay at the baseline or have a very distinct UV retention due to low solubility. -
1H NMR: Look for the disappearance of the boronic acid -OH protons and the shift of the phenylene protons.
Physicochemical Properties[1][2][3][4]
Electronic Properties (Frontier Orbitals)
The introduction of nitro groups (
| Property | Estimated Value | Rationale |
| HOMO | -6.2 to -6.5 eV | Stabilized by electron-deficient pyridine rings. |
| LUMO | -3.2 to -3.6 eV | Strongly lowered by |
| Band Gap | ~2.8 - 3.0 eV | Moderate gap; likely absorbs in the UV-Blue region. |
| Dipole Moment | 0 D | Due to centrosymmetric inversion center ( |
Solubility Profile
-
Soluble: Hot Dimethylformamide (DMF), Dimethylsulfoxide (DMSO), Nitrobenzene.
-
Sparingly Soluble: Chloroform, Dichloromethane (DCM).
-
Insoluble: Water, Methanol, Hexanes, Diethyl Ether.
-
Implication: Synthesis requires polar aprotic solvents or high-temperature work-up.
Thermal Stability
Rigid rod molecules of this class typically exhibit high thermal stability.
-
Decomposition Temperature (
): Expected > 300°C. -
Melting Point (
): Likely > 250°C (often decomposes before melting).
Applications & Mechanism of Action
Electron Transport Material (ETM) in OLEDs
In Organic Light Emitting Diodes (OLEDs), materials must transport electrons from the cathode to the emission layer.
-
Mechanism: The low-lying LUMO of the 5-nitropyridine moiety matches well with the work function of common cathodes (like Al or LiF/Al), lowering the electron injection barrier.
-
Mobility: The planar stacking (if achieved in thin films) facilitates intermolecular electron hopping.
Ligand for Metal-Organic Frameworks (MOFs)
This molecule acts as a ditopic N-donor ligand.
-
Binding Mode: The pyridine nitrogens coordinate to metal nodes (e.g.,
, ). -
Pore Functionalization: The pendant nitro groups project into the MOF pores. This increases the quadrupole moment of the pore surface, enhancing the selective adsorption of quadrupolar gases like
over non-polar gases like or [3].
References
- Suzuki-Miyaura Coupling of Pyridines: Source: BenchChem Technical Guide. "An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine."
-
General Protocol for Bis(pyridyl)
- Source: Tsai, T.-P., et al. "N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide." Acta Crystallographica Section E, 2011.
-
URL:[Link]
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Nitro-Functionalized Ligands in MOFs
-
Source: "Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes." (Contextual reference for nitro-group stability and reactivity in coupling).
-
URL:[Link]
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